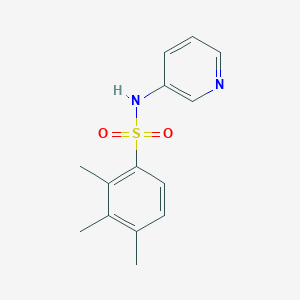
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as TPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
1. Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, a broad-spectrum phosphatidylinositol 3-kinase inhibitor, has been evaluated for its potential in treating idiopathic pulmonary fibrosis and cough. It has shown some in vitro efficacy in these areas, with ongoing clinical studies to determine its effectiveness (Norman, 2014).
2. Cytotoxicity and Carbonic Anhydrase Inhibition
This compound has been included in studies focusing on new benzenesulfonamides for cytotoxicity and tumor specificity. Specifically, it has shown potential as an inhibitor of human cytosolic carbonic anhydrases, with implications in anti-tumor activity studies (Gul et al., 2016).
3. Antimicrobial Activity
A study on N-pyridin-3-yl-benzenesulfonamide, a closely related compound, has demonstrated significant antimicrobial activity against various bacteria, indicating potential uses in combating microbial infections (Ijuomah et al., 2022).
4. Coordination Compounds and Chemical Nucleases
Compounds related to this compound have been used to form coordination compounds with metals like copper, acting as chemical nucleases. These findings have relevance in the fields of chemistry and biochemistry (Macías et al., 2006).
5. Potential in Anticancer Treatments
The compound has been part of research focusing on hybrid molecules with antimicrobial benzo[d]isothiazol-3-ones, showing moderate antibacterial properties and potential in anticancer treatments (Zani et al., 2009).
6. Inhibitory Activity Against Carbonic Anhydrase Isoforms
Research on derivatives of this compound has revealed inhibitory activity against carbonic anhydrase isoforms, with implications in developing anticancer drugs (Aimene et al., 2019).
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-6-7-14(12(3)11(10)2)19(17,18)16-13-5-4-8-15-9-13/h4-9,16H,1-3H3 |
Clave InChI |
SZZAZESVMPZHKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C |
Solubilidad |
9.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





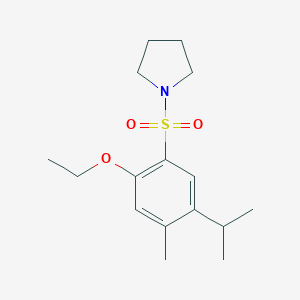
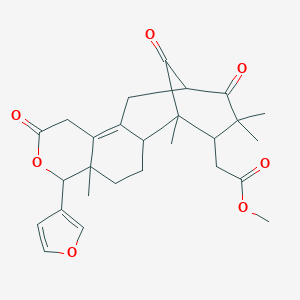
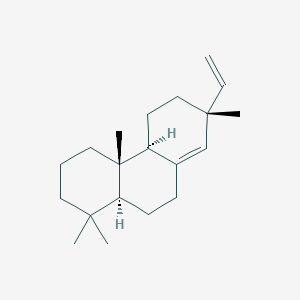
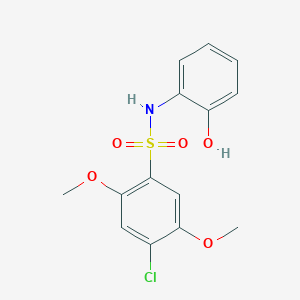
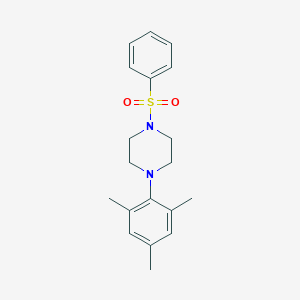
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
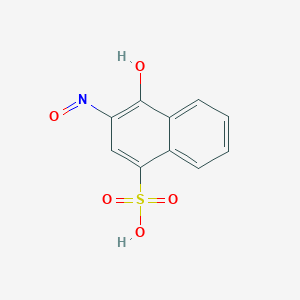

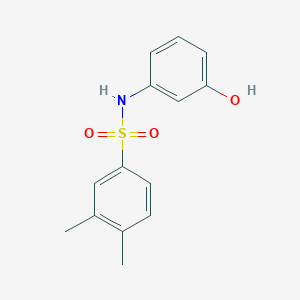
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)